2,5-Bis(hydroxymethyl)furan dimethacrylate
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Overview
Description
2,5-Bis(hydroxymethyl)furan dimethacrylate is a heterocyclic organic compound derived from furanThis compound is produced from cellulose and is considered a promising biofeedstock .
Preparation Methods
The synthesis of 2,5-Bis(hydroxymethyl)furan dimethacrylate typically involves the reduction of 5-hydroxymethylfurfural. This reduction can be catalyzed by various catalysts such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide under high temperatures and high hydrogen pressure . Industrial production methods often utilize catalytic hydrogenation in the presence of a copper or platinum catalyst in an aqueous environment to yield 2,5-Bis(hydroxymethyl)furan as the main product .
Chemical Reactions Analysis
2,5-Bis(hydroxymethyl)furan dimethacrylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. For example, the catalytic oxidation of 2,5-Bis(hydroxymethyl)furan can produce 2,5-furandicarboxylic acid, a bio-based building block with wide applications . The reaction pathway for catalytic oxidation involves several intermediates, including 5-hydroxymethylfurfural and 5-formyl-2-furancarboxylic acid .
Scientific Research Applications
2,5-Bis(hydroxymethyl)furan dimethacrylate has numerous scientific research applications. In chemistry, it is used as a monomer for bio-materials and fuels In the industrial sector, it is used in the production of sustainable polymers, such as poly(ethylene 2,5-furandicarboxylate), which is considered a bio-alternative to petroleum-derived terephthalic acid .
Mechanism of Action
The mechanism of action of 2,5-Bis(hydroxymethyl)furan dimethacrylate involves its ability to undergo various chemical reactions, such as oxidation and reduction, to produce valuable products. The molecular targets and pathways involved in these reactions include the activation of hydroxyl and furan units, which can be further modified to produce different compounds .
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan dimethacrylate is often compared to other furan-based compounds, such as 5-hydroxymethylfurfural and 2,5-furandicarboxylic acid For example, 2,5-furandicarboxylic acid is considered more stable and has greater potential as a bio-alternative to petroleum-derived terephthalic acid . Other similar compounds include 5-formyl-2-furancarboxylic acid and 5-hydroxymethylfurfural .
Properties
Molecular Formula |
C14H20O7 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]methanol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H8O3.2C4H6O2/c7-3-5-1-2-6(4-8)9-5;2*1-3(2)4(5)6/h1-2,7-8H,3-4H2;2*1H2,2H3,(H,5,6) |
InChI Key |
BXFFTESLPFFGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.C1=C(OC(=C1)CO)CO |
Origin of Product |
United States |
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